(S)-N-FMoc-2-(6'-heptenyl)alanine

Peptide Synthesis Chemical Biology Unnatural Amino Acids

(S)-N-FMoc-2-(6'-heptenyl)alanine (CAS 1311933-83-1) is a critical building block for Fmoc-SPPS and on-resin RCM to create hydrocarbon-stapled peptides. Its unique 7-carbon alkenyl side chain with α-methyl defines precise staple length and geometry — features that shorter (4- or 5-carbon) or longer (8-carbon) analogs cannot replicate. Replacing this with any other α-alkenyl amino acid alters macrocycle size, compromising peptide conformation and function. The α-methyl group also confers protease resistance, enhancing metabolic stability for therapeutic lead development. This compound is essential for systematic SAR studies of staple geometry on peptide conformation, stability, and receptor activity, as demonstrated in published orexin peptide agonist research. Choose this specific compound when your peptide design demands exact conformational constraint.

Molecular Formula C25H29NO4
Molecular Weight 407.5 g/mol
CAS No. 1311933-83-1
Cat. No. B595050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-N-FMoc-2-(6'-heptenyl)alanine
CAS1311933-83-1
Molecular FormulaC25H29NO4
Molecular Weight407.5 g/mol
Structural Identifiers
InChIInChI=1S/C25H29NO4/c1-3-4-5-6-11-16-25(2,23(27)28)26-24(29)30-17-22-20-14-9-7-12-18(20)19-13-8-10-15-21(19)22/h3,7-10,12-15,22H,1,4-6,11,16-17H2,2H3,(H,26,29)(H,27,28)/t25-/m0/s1
InChIKeyWSTJGDVRPQAMSC-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Profile: (S)-N-FMoc-2-(6'-heptenyl)alanine CAS 1311933-83-1 for Peptide Synthesis


(S)-N-FMoc-2-(6'-heptenyl)alanine (CAS 1311933-83-1) is an Fmoc-protected, non-canonical amino acid building block. It is a solid compound with the molecular formula C25H29NO4 and a molecular weight of 407.5 g/mol . Its structure features a chiral α-methyl group and a terminal olefin on a C7 side chain, making it a candidate for use in standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) [1].

The Case Against Casual Substitution: Why (S)-N-FMoc-2-(6'-heptenyl)alanine is Not a Commodity


Generic substitution of this compound with another α-alkenyl amino acid is not scientifically sound. The specific side-chain length (seven carbons) and α-methylation dictate the distance and geometry of any potential 'staple' in a peptide, a feature critical for achieving the intended conformational constraint [1]. Replacing it with a closely related analog, such as (S)-N-Fmoc-2-(4-pentenyl)alanine (5-carbon side chain) or (S)-N-Fmoc-2-(7-octenyl)alanine (8-carbon side chain), would alter the macrocycle size, which can lead to a different—and potentially non-functional—peptide conformation [1]. Procurement decisions must therefore be based on the specific structural requirements of the designed peptide.

Critical Appraisal: Absence of Verifiable Differential Evidence for (S)-N-FMoc-2-(6'-heptenyl)alanine


Lack of Quantitative Comparative Data for Rational Procurement

A systematic search of primary literature, patents, and reputable technical datasheets yielded no results containing quantitative, comparator-based data for this specific compound. Available information is limited to generic statements regarding its use in peptide synthesis . No data exists to differentiate its performance (e.g., coupling efficiency in SPPS, metathesis yield as part of a staple, or its effect on peptide helicity and stability) from its closest analogs like (S)-N-Fmoc-2-(4-pentenyl)alanine (CAS 288617-73-2) or (S)-N-Fmoc-2-(7-octenyl)alanine (CAS 945212-26-0). Therefore, no valid differential claim can be made.

Peptide Synthesis Chemical Biology Unnatural Amino Acids

Defined Application Scenarios for (S)-N-FMoc-2-(6'-heptenyl)alanine Based on Structural Class


Synthesis of Hydrocarbon-Stapled Peptides with Specific Macrocycle Geometry

This compound is a building block for synthesizing hydrocarbon-stapled peptides via Fmoc-SPPS followed by on-resin Ring-Closing Olefin Metathesis (RCM). Its 7-carbon alkenyl side chain and α-methyl group are used to define the length and geometry of the covalent hydrocarbon 'staple' [1]. It is specifically chosen when the designed peptide architecture requires a staple of a particular length, which cannot be achieved using building blocks with shorter (e.g., pentenyl) or longer (e.g., octenyl) side chains [1].

Investigation of Side-Chain Length on Peptide Conformation and Stability

Researchers use this compound as a member of a homologous series of α-alkenyl amino acids (with varying side-chain lengths) to systematically study the effect of staple geometry on the conformation, stability, and biological activity of a target peptide. By comparing peptides stapled with this 7-carbon chain version against those using 4- or 8-carbon chains, scientists can correlate structural differences with functional outcomes [1].

As a Research Tool in Orexin Receptor Agonist Development

A publication by Karhu et al. on 'Stapled truncated orexin peptides as orexin receptor agonists' cites the use of this amino acid derivative [2]. In this context, the compound serves as a specific tool for constructing conformationally constrained orexin-derived peptides to probe their interaction with orexin receptors. This demonstrates its utility in medicinal chemistry and chemical biology for investigating structure-activity relationships (SAR).

Creation of α-Methylated Peptides with Enhanced Proteolytic Resistance

The α-methyl group on this amino acid is a well-established structural feature that can confer resistance to enzymatic degradation by proteases [1]. Incorporation of this compound into a peptide is a rational design strategy to create peptidomimetics with improved metabolic stability, which is a desirable trait for potential therapeutic leads.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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